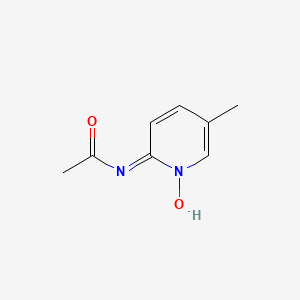

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide

Descripción general

Descripción

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring and an acetamide functional group, contributing to its reactivity and biological significance. The molecular formula is , indicating the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The synthesis typically involves the condensation of 5-methylpyridine derivatives with acetamide under specific conditions to achieve desired purity and yield. Various methods can be employed, including:

- Refluxing : Heating the reaction mixture to promote condensation.

- Use of Catalysts : Employing bases like triethylamine to facilitate reactions.

Biological Activity Overview

Research indicates that this compound interacts with several biological targets, influencing various metabolic pathways. Its potential applications span across therapeutic areas including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against several cancer cell lines.

- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes.

Anticancer Activity

A study explored the anticancer properties of related compounds, revealing that certain derivatives exhibited significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. For instance, one derivative showed IC50 values of 1.84 µM against MCF-7 compared to standard drugs like doxorubicin .

Enzyme Inhibition Studies

Inhibition studies on human carbonic anhydrases demonstrated that this compound could serve as a lead compound for the development of selective inhibitors for these enzymes. The structure–activity relationship (SAR) analysis indicated that modifications could enhance inhibitory potency .

The mechanisms by which this compound exerts its effects are multifaceted:

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

- Cell Cycle Arrest : Compounds related to this structure may cause cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4f | E. coli | 15 |

| 4f | S. aureus | 12 |

- Pain Management : Research suggests that compounds with similar structures may interact with TRPV1 receptors, indicating potential use in pain relief therapies .

Agricultural Science

The compound is also being explored for its efficacy in pest control:

- Pesticidal Properties : Variants of this compound have shown effectiveness against various agricultural pests, providing a basis for developing eco-friendly pesticides .

Analytical Chemistry

In analytical applications, this compound serves as a reagent in the development of sensors for detecting metal ions and other analytes due to its chelating properties.

Case Study 1: Antimicrobial Testing

A study conducted by El-Saghier et al. demonstrated the synthesis of novel derivatives from this compound, which were tested for antibacterial activity. The results indicated that these derivatives had an antibacterial percentage value of up to 80% against E. coli when compared to standard antibiotics .

Case Study 2: Pain Relief Research

A patent filed for a derivative involving this compound details its application in managing neuropathic pain through TRPV1 receptor modulation, highlighting its potential as a safer alternative to traditional analgesics .

Análisis De Reacciones Químicas

Synthetic Routes for Arylidene Acetamide Derivatives

The El-Saghier reaction (a green, one-pot method) enables the synthesis of imidazolidin-4-ones and bis-imidazolidin-4-ones via sequential nucleophilic attacks. For example:

-

Reagents : Primary/secondary amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride.

-

Conditions : Neat conditions (70°C, 2 h), yielding 90–98% products .

-

Key intermediates : Active methylene and imino groups mediate ring closure (imidazole formation) .

General Reaction Mechanism :

-

Nucleophilic attack by amines on ethyl cyanoacetate.

-

Formation of cyanoacetamido intermediates .

-

Cyano group activation by ethyl glycinate hydrochloride.

Functionalization of Acetamide Derivatives

Similar compounds undergo further reactions such as:

-

Cyclization : Reaction with hydrazines or hydroxylamine yields fused heterocycles (e.g., pyrazolo-triazines) .

-

Aryl Substitution : Suzuki coupling with boronic acids introduces aryl groups at specific positions (e.g., 5-phenylisatin derivatives) .

Example Reaction Table :

Antibacterial and Cytotoxic Activity

Derivatives such as N,N'-(propane-1,3-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) exhibit:

-

Antibacterial activity : 80% inhibition against E. coli (vs. chloramphenicol) .

-

Cytotoxicity : IC50 values as low as 0.03 μM for leukemia K562 cells (e.g., compound 2m ) .

Structure-Activity Relationship (SAR) :

-

N-Alkylation enhances potency (e.g., para-methoxybenzyl groups improve activity 8–25 fold) .

-

Electron-withdrawing substituents (e.g., nitro, chloro) boost antibacterial effects .

Molecular Docking and Mechanistic Insights

-

Binding to FabH–CoA complex : Imidazole derivatives inhibit bacterial fatty acid synthesis via hydrogen bonding and hydrophobic interactions .

-

Angiogenesis inhibition : 5-Arylisatins block HUVEC tube formation, suggesting anti-metastatic potential .

Challenges in Reaction Optimization

Propiedades

IUPAC Name |

N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBLXDTBWDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC(=O)C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304380 | |

| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65478-62-8 | |

| Record name | NSC165555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.